molecular formula C12H11ClN2OS B2882425 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide CAS No. 868230-69-7

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2882425
CAS No.: 868230-69-7
M. Wt: 266.74
InChI Key: KCBDEZMRMNIUSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a cyclopropanecarboxamide group attached to the benzothiazole ring, which is further substituted with a chlorine atom at the 7th position and a methyl group at the 4th position. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide typically involves the following steps:

Chemical Reactions Analysis

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted position, using nucleophiles such as amines or thiols.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine

Scientific Research Applications

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound exhibits antimicrobial activity and is studied for its potential use in developing new antibiotics.

    Medicine: Due to its anti-inflammatory and anticancer properties, it is investigated for potential therapeutic applications in treating inflammatory diseases and cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in inflammatory and cancer pathways. For example, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory prostaglandins. Additionally, it may induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function .

Comparison with Similar Compounds

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide can be compared with other benzothiazole derivatives, such as:

    N-(benzo[d]thiazol-2-yl)-2-phenylacetamide: This compound also exhibits antimicrobial and anti-inflammatory properties but lacks the cyclopropanecarboxamide group.

    N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamide: Similar to the target compound, this derivative has anti-inflammatory activity but contains a morpholino group instead of a cyclopropanecarboxamide group.

    N-(benzo[d]thiazol-2-yl)-2-piperidin-1-ylacetamide: This compound is used for its anti-inflammatory properties and contains a piperidinyl group

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c1-6-2-5-8(13)10-9(6)14-12(17-10)15-11(16)7-3-4-7/h2,5,7H,3-4H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBDEZMRMNIUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.